molecular formula C11H16O5 B14679469 Diethyl (but-2-enoyl)propanedioate CAS No. 27761-57-5

Diethyl (but-2-enoyl)propanedioate

Cat. No.: B14679469
CAS No.: 27761-57-5
M. Wt: 228.24 g/mol
InChI Key: DSBIEUUZEVOQGW-UHFFFAOYSA-N
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Description

Diethyl (but-2-enoyl)propanedioate is a diester derivative of propanedioic acid (malonic acid), featuring a but-2-enoyl substituent. Propanedioate esters are widely studied for their synthetic versatility in organic chemistry and biological activities, such as nematicidal effects . The but-2-enoyl group introduces α,β-unsaturation, which may enhance reactivity or interaction with biological targets compared to saturated analogs.

Properties

CAS No.

27761-57-5

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

diethyl 2-but-2-enoylpropanedioate

InChI

InChI=1S/C11H16O5/c1-4-7-8(12)9(10(13)15-5-2)11(14)16-6-3/h4,7,9H,5-6H2,1-3H3

InChI Key

DSBIEUUZEVOQGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C=CC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (but-2-enoyl)propanedioate is typically synthesized through the malonic ester synthesis. This involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate, which is then treated with ethanol in the presence of an acid catalyst . The reaction conditions are as follows:

    Step 1: ClCH₂CO₂Na + NaCN → NCCH₂CO₂Na + NaCl

    Step 2: NCCH₂CO₂Na + 2 C₂H₅OH + 2 HCl → C₂H₅O₂CCH₂CO₂C₂H₅ + NH₄Cl + NaCl

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using similar synthetic routes but optimized for higher yields and efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity.

Mechanism of Action

The mechanism of action of diethyl (but-2-enoyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new C−C bonds . This process is facilitated by the relatively acidic α-hydrogens flanked by two carbonyl groups .

Comparison with Similar Compounds

Key Observations :

  • The α,β-unsaturation in this compound likely increases electrophilicity compared to saturated analogs like diethyl butanedioate.
  • Ester chain length (e.g., diethyl vs. dibutyl) influences lipophilicity and biological activity .

Physical Properties:

Compound Melting Point Elemental Analysis (C, H, N)
1,3-Diethyl 2-substituted propanedioate Not reported C: 67.64%, H: 6.37%, N: 3.39%
Diethyl butanedioate Not reported Not available in evidence

Note: Data for this compound are inferred from analogs.

Nematicidal Efficacy (Against Meloidogyne javanica):

Compound Mortality at 24h (%) Mortality at 72h (%)
Ethyl 3-methylbut-2-enoate 94.75 Not reported
Diethyl butanedioate Not active 37.35
Dibutyl propanedioate Not active 41.28

Key Findings :

  • Unsaturated esters like ethyl 3-methylbut-2-enoate exhibit strong nematicidal activity (94.75% mortality at 24h), whereas saturated diesters (e.g., diethyl butanedioate) show weak effects . This suggests that α,β-unsaturation enhances bioactivity.
  • The propanedioate core may reduce potency compared to simpler enoate esters, as seen in dibutyl propanedioate’s lower efficacy .

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